
cobalt(II) bromate
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Overview
Description
Cobalt(II) bromate, with the chemical formula Co(BrO₃)₂, is a cobalt salt derived from bromic acid. It is also known as dibromic acid cobalt(II) salt . This compound’s applications are primarily research-oriented, with emerging roles in catalysis and environmental remediation, such as bromate reduction in water treatment systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) bromate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with bromic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporation and crystallization.
Reaction:
Co(OH)2+2HBrO3→Co(BrO3)2+2H2O
Alternatively, this compound can be prepared by the reaction of cobalt(II) sulfate with a soluble bromate salt, such as sodium bromate, in an aqueous solution. The this compound precipitates out of the solution and can be collected by filtration.
Reaction:
CoSO4+2NaBrO3→Co(BrO3)2+Na2SO4
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of cobalt(II) hydroxide with bromic acid. The process is optimized for high yield and purity, and the product is often used in various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) bromate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize organic compounds or other metal ions.
Substitution Reactions: In aqueous solutions, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate or potassium iodide. These reactions are typically carried out in acidic or neutral aqueous solutions.
Substitution Reactions: These reactions often involve the use of other metal salts or complexing agents in aqueous solutions.
Major Products Formed
Oxidation Reactions: The major products include the reduced form of the oxidizing agent (e.g., bromide ions) and the oxidized form of the reducing agent.
Substitution Reactions: The products depend on the substituting anion but generally include the new cobalt salt and the displaced bromate ion.
Scientific Research Applications
Cobalt(II) bromate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Analytical Chemistry: this compound is used in analytical chemistry for the determination of certain ions and compounds through redox titrations.
Biological Studies: It is used in biological research to study the effects of cobalt ions on biological systems and to investigate the mechanisms of metal ion toxicity.
Industrial Applications: this compound is used in the manufacturing of certain types of batteries and as an oxidizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of cobalt(II) bromate involves its ability to act as an oxidizing agent. In biological systems, cobalt ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The molecular targets and pathways involved in these processes include the mitochondrial electron transport chain and various antioxidant defense mechanisms.
Comparison with Similar Compounds
Comparison with Other Cobalt Bromates
Cobalt(III) Bromate [Co(BrO₃)₃]
Cobalt(III) bromate represents a higher oxidation state (+3) of cobalt compared to Co(II) bromate. Key differences include:
Property | Cobalt(II) Bromate | Cobalt(III) Bromate |
---|---|---|
Oxidation state of Co | +2 | +3 |
Molar mass (g/mol) | ~354.7* | 442.64 |
Stability | Moderate | Likely less stable |
*Calculated based on Co(BrO₃)₂.
Comparison with Other Cobalt Salts
Cobalt(II) Bromide [CoBr₂]
Cobalt(II) bromide exhibits higher solubility and broader industrial use, whereas this compound’s niche lies in specialized redox catalysis.
Cobalt(II) Chlorate [Co(ClO₃)₂]
Property | This compound | Cobalt(II) Chlorate |
---|---|---|
Anion | BrO₃⁻ | ClO₃⁻ |
Solubility in water (0°C) | 45.5 g/100 mL | 135 g/100 mL |
Oxidizing strength | Moderate | Stronger (ClO₃⁻ > BrO₃⁻ in acidic media) |
Chlorate salts generally exhibit stronger oxidizing power than bromates under similar conditions, impacting their roles in explosive or pyrotechnic applications.
Comparison with Other Bromate Salts
Sodium Bromate [NaBrO₃]
Sodium bromate is commercially significant but heavily regulated due to toxicity, whereas this compound is explored for mitigating bromate pollution.
Potassium Bromate [KBrO₃]
Potassium bromate’s notoriety in food industries contrasts with this compound’s experimental utility in environmental chemistry.
Key Research Findings
- Catalytic Activity : this compound-derived composites, such as cobalt-impregnated biochar, enhance bromate reduction efficiency by increasing surface area and syngas production during pyrolysis .
- Electrocatalysis : Cobalt(II) complexes, including thiocyanate derivatives, demonstrate efficacy in bromate reduction, highlighting cobalt’s versatility in redox processes .
- Thermodynamic Constraints : The reduction of bromate by Co(III) is thermodynamically unfavorable, limiting its role in oscillatory reactions like the Belousov-Zhabotinsky system .
Q & A
Basic Research Questions
Q. How can cobalt(II) bromate be synthesized and characterized with high purity for experimental reproducibility?
- Methodology :
- Synthesis : Use stoichiometric reactions between cobalt(II) salts (e.g., CoCl₂) and bromate sources (e.g., NaBrO₃) under controlled pH and temperature. Ensure excess bromate to minimize side products like Co(III) species .
- Characterization : Employ X-ray diffraction (XRD) for crystallinity analysis, UV-Vis spectroscopy for electronic transitions, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition. Thermogravimetric analysis (TGA) is critical to confirm hydration states (e.g., hexahydrate vs. anhydrous forms) .
- Purity validation : Compare solubility data (e.g., 45.5 g/100 mL for hexahydrate at 20°C) against established literature to verify consistency .
Q. What experimental conditions influence the solubility and stability of this compound in aqueous systems?
- Methodology :
- Solubility studies : Conduct temperature-dependent solubility experiments (e.g., 0–100°C) in deionized water and ionic media (e.g., NaCl, KNO₃) to assess ion-pairing effects. Monitor pH to prevent hydrolysis or bromate disproportionation .
- Stability tests : Use spectroscopic methods (e.g., Raman) to track BrO₃⁻ decomposition under UV light or elevated temperatures. Control dissolved oxygen levels to avoid Co(II) oxidation to Co(III) .
Advanced Research Questions
Q. How do mechanistic pathways differ in this compound-mediated redox reactions, particularly in catalytic ozonation processes?
- Methodology :
- Reaction monitoring : Employ electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., ˙OH, BrO₂˙) during ozonation. Use isotope labeling (e.g., ¹⁸O) to trace oxygen sources in bromate formation .
- Kinetic modeling : Compare pseudo-first-order rate constants for bromate generation under varying catalyst loads (Co(II) vs. Co(III)) and ozone doses. Address discrepancies in literature by standardizing experimental parameters (e.g., pH 7–9, 25°C) .
Q. What is the role of this compound in electrochemical sensing applications, and how can its selectivity for analytes like Cr(VI) be optimized?
- Methodology :
- Electrode modification : Fabricate carbon ceramic electrodes (CCEs) doped with Co(II) bromate complexes. Use cyclic voltammetry (CV) to assess redox activity and charge-transfer efficiency .
- Interference studies : Test selectivity against common interferents (e.g., NO₃⁻, ClO₄⁻) by adjusting electrolyte composition (e.g., 0.1 M H₂SO₄). Optimize scan rates and deposition times to enhance Cr(VI) detection limits (< 0.1 ppm) .
Q. How can conflicting data on this compound’s genotoxicity be resolved, and what experimental models are most reliable for assessing its carcinogenic potential?
- Methodology :
- In vitro assays : Use comet assays and γ-H2AX foci detection in human cell lines (e.g., HepG2) to quantify DNA strand breaks. Compare results with positive controls (e.g., KBrO₃) to isolate Co(II)-specific effects .
- Threshold determination : Apply benchmark dose (BMD) modeling to in vivo data (e.g., rodent studies) to identify non-linear dose-response relationships. Account for oxidative stress biomarkers (e.g., 8-OHdG) to distinguish direct DNA damage from secondary mechanisms .
Q. Data Contradiction and Reproducibility Challenges
Q. Why do studies report conflicting bromate yields in cobalt-catalyzed ozonation systems, and how can these discrepancies be mitigated?
- Analysis and solutions :
- Variable identification : Systematically test catalysts (e.g., CoO vs. Co₃O₄), ozone delivery methods (bubble column vs. membrane contactors), and water matrices (synthetic vs. natural) to isolate contributing factors .
- Standardized protocols : Adopt the "O₃/UV-BAC" hybrid system (ozone/ultraviolet/biological activated carbon) to harmonize bromate suppression techniques across studies. Validate with ion chromatography (IC) for BrO₃⁻ quantification .
Q. Methodological Resources
Properties
IUPAC Name |
cobalt(2+);dibromate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYMFUQPFZUQZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CoO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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